molecular formula C22H28FN3O4S B10855028 7-[(1-acetylpiperidin-4-yl)methoxy]-5-fluoro-2-(oxan-4-ylsulfanylmethyl)-3H-quinazolin-4-one

7-[(1-acetylpiperidin-4-yl)methoxy]-5-fluoro-2-(oxan-4-ylsulfanylmethyl)-3H-quinazolin-4-one

Katalognummer B10855028
Molekulargewicht: 449.5 g/mol
InChI-Schlüssel: LLXIEISWIFSUBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

RBN-3143 is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent functionalization. The synthetic route typically involves the following steps:

Industrial production methods for RBN-3143 involve scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Analyse Chemischer Reaktionen

RBN-3143 undergoes various chemical reactions, including:

    Oxidation: RBN-3143 can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms from RBN-3143.

    Substitution: Substitution reactions involve the replacement of one functional group in RBN-3143 with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of RBN-3143, while substitution reactions may yield various substituted analogs.

Wissenschaftliche Forschungsanwendungen

RBN-3143 has a wide range of scientific research applications, including:

    Chemistry: RBN-3143 is used as a tool compound to study the role of PARP14 in various chemical processes and reactions.

    Biology: In biological research, RBN-3143 is used to investigate the role of PARP14 in immune responses and inflammation. .

    Medicine: RBN-3143 is being evaluated as a potential therapeutic agent for inflammatory diseases.

Wirkmechanismus

RBN-3143 exerts its effects by selectively inhibiting PARP14, an enzyme that regulates immune responses and inflammation. By inhibiting PARP14, RBN-3143 reduces the production of inflammatory cytokines and the infiltration of inflammatory cells such as eosinophils and neutrophils . This leads to a decrease in inflammation and improvement in disease symptoms. The molecular targets and pathways involved include the IL-17 and IL-4/13 signaling pathways, which are key regulators of immune responses .

Vergleich Mit ähnlichen Verbindungen

RBN-3143 is unique compared to other PARP inhibitors due to its high selectivity for PARP14. Other similar compounds include:

RBN-3143 stands out due to its high selectivity for PARP14 and its potential as a therapeutic agent for inflammatory diseases, rather than oncology .

Eigenschaften

Molekularformel

C22H28FN3O4S

Molekulargewicht

449.5 g/mol

IUPAC-Name

7-[(1-acetylpiperidin-4-yl)methoxy]-5-fluoro-2-(oxan-4-ylsulfanylmethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C22H28FN3O4S/c1-14(27)26-6-2-15(3-7-26)12-30-16-10-18(23)21-19(11-16)24-20(25-22(21)28)13-31-17-4-8-29-9-5-17/h10-11,15,17H,2-9,12-13H2,1H3,(H,24,25,28)

InChI-Schlüssel

LLXIEISWIFSUBQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCC(CC1)COC2=CC3=C(C(=C2)F)C(=O)NC(=N3)CSC4CCOCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.